molecular formula C19H18O7 B2406538 5-[(5-Methoxycarbonyl-2-methyl-3-furanyl)methoxy]-2-methyl-3-benzofurancarboxylic acid methyl ester CAS No. 300557-14-6

5-[(5-Methoxycarbonyl-2-methyl-3-furanyl)methoxy]-2-methyl-3-benzofurancarboxylic acid methyl ester

Cat. No. B2406538
CAS RN: 300557-14-6
M. Wt: 358.346
InChI Key: RKEHNDHIIBVEJV-UHFFFAOYSA-N
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Description

5-[(5-methoxycarbonyl-2-methyl-3-furanyl)methoxy]-2-methyl-3-benzofurancarboxylic acid methyl ester is a member of benzofurans.

Scientific Research Applications

Cytotoxic Potential in Cancer Research

One significant application of derivatives of benzo[b]furancarboxylic acids, which include compounds structurally related to 5-[(5-Methoxycarbonyl-2-methyl-3-furanyl)methoxy]-2-methyl-3-benzofurancarboxylic acid methyl ester, is in cancer research. These derivatives have been evaluated for their cytotoxic potential against human cancer cell lines at the National Cancer Institute, Bethesda, USA (Kossakowski et al., 2005).

Synthesis and Structural Analysis

The compound and its derivatives have been a subject of synthesis and structural characterization studies. For example, research has focused on the synthesis of related benzofuran derivatives and their structural analysis through X-ray structure techniques (Abdel‐Wahhab & El-Rayyes, 1972).

Potential in Anti-inflammatory and Antioxidative Applications

Research has also explored the potential anti-inflammatory and antioxidative properties of furanyl derivatives, which are structurally similar to this compound. These derivatives have shown significant inhibitory activities against pro-inflammatory agents and exhibited strong antioxidative properties in various in vitro models (Makkar & Chakraborty, 2018).

Antimicrobial Activities

Further research has been conducted on the synthesis of derivatives with antimicrobial activities. For example, studies have been done on the synthesis and antibacterial activity of related furan-2-carboxylic acid derivatives, which indicates the potential application of these compounds in developing new antibacterial agents (Iradyan et al., 2014).

properties

IUPAC Name

methyl 5-[(5-methoxycarbonyl-2-methylfuran-3-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O7/c1-10-12(7-16(25-10)18(20)22-3)9-24-13-5-6-15-14(8-13)17(11(2)26-15)19(21)23-4/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEHNDHIIBVEJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)OC)COC2=CC3=C(C=C2)OC(=C3C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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